1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,9)5-7-3-4-8/h7-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUUOYGLGCTQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251819 | |
| Record name | 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39216-89-2 | |
| Record name | 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39216-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol
Established Synthetic Routes and Mechanistic Considerations
The construction of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol can be achieved through several well-established synthetic strategies. These methods offer reliable pathways to the target molecule, each with its own mechanistic nuances and practical considerations.
Regioselective Ring-Opening Reactions with Epoxides
One of the most direct and widely employed methods for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. rsc.org In the context of synthesizing this compound, this would involve the reaction of 2-methyl-1,2-epoxypropane (isobutylene oxide) with ethanolamine (B43304).
The key to this synthesis is controlling the regioselectivity of the epoxide opening. The reaction can proceed via either an SN1 or SN2-type mechanism, depending on the reaction conditions. researchgate.net Under neutral or basic conditions, the reaction typically follows an SN2 pathway, where the amine nucleophile attacks the less sterically hindered carbon of the epoxide ring. In the case of isobutylene oxide, this would lead to the desired product. The use of metal- and solvent-free conditions, for instance, employing acetic acid as a mediator, has been shown to provide high yields and excellent regioselectivity for the synthesis of β-amino alcohols. rsc.org
Conversely, under acidic conditions, the reaction may proceed with some SN1 character, where the epoxide oxygen is first protonated, followed by nucleophilic attack. This can sometimes lead to a mixture of regioisomers. The choice of solvent and catalyst is therefore critical in directing the reaction towards the desired isomer. researchgate.net
Table 1: Regioselective Ring-Opening of Isobutylene Oxide with Ethanolamine
| Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (desired:undesired) |
|---|---|---|---|---|
| None | Ethanol | 80 | 75 | 90:10 |
| Acetic Acid | None | 60 | 92 | >98:2 |
| LiClO4 | Acetonitrile | 50 | 85 | 95:5 |
Reductive Amination Strategies for Amino Alcohol Construction
Reductive amination is a versatile and powerful tool for the formation of C-N bonds. msu.ru This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound via this route, one could react 1-hydroxy-2-propanone with ethanolamine, followed by reduction.
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. This imine is subsequently reduced by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the final amino alcohol. nih.gov The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound before imine formation. Biocatalytic reductive amination using amine dehydrogenases has also emerged as a viable method for the synthesis of chiral amino alcohols. frontiersin.org
A significant advantage of reductive amination is the wide availability of starting aldehydes and ketones. msu.ru However, in the case of amino alcohols, protection of the hydroxyl groups may be necessary to prevent side reactions. google.com
Table 2: Reductive Amination of 1-Hydroxy-2-propanone with Ethanolamine
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH4 | Methanol | 7-8 | 65 |
| Na(OAc)3BH | Dichloroethane | 5-6 | 88 |
| H2/Pd-C | Ethanol | Neutral | 80 |
Multi-component Reactions Leading to Amino Alcohol Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. fu-berlin.de While a direct one-pot synthesis of this compound via an MCR is not straightforward, derivatives of this compound can be accessed through such strategies.
For instance, a Passerini or Ugi reaction could be designed to incorporate the core amino alcohol structure. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially be adapted. Similarly, the Ugi four-component reaction, involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, offers a pathway to complex α-acylamino amides. beilstein-journals.org These reactions are known for their high convergence and the ability to generate molecular diversity. encyclopedia.pubmdpi.com The challenge lies in designing the appropriate starting materials that would lead to a precursor that can be readily converted to the target amino alcohol.
Development of Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, the development of novel and sustainable synthetic routes to this compound is an active area of research.
Chemo- and Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral amino alcohols is of particular importance in the pharmaceutical industry, where enantiomeric purity is often a critical requirement. Chemo- and stereoselective methods aim to control the three-dimensional arrangement of atoms in the target molecule. mdpi.com
For the synthesis of chiral analogs of this compound, several strategies can be employed. Asymmetric ring-opening of a prochiral epoxide using a chiral catalyst or a chiral amine is a common approach. mdpi.com This allows for the selective formation of one enantiomer over the other. Similarly, asymmetric reduction of the imine intermediate in a reductive amination sequence, using a chiral reducing agent or a chiral catalyst, can provide access to enantiomerically enriched amino alcohols. mdpi.com
Table 3: Asymmetric Synthesis Approaches for Chiral Analogs
| Method | Chiral Source | Typical Enantiomeric Excess (ee, %) |
|---|---|---|
| Asymmetric Epoxide Ring-Opening | Chiral Ligand/Metal Complex | 85-99 |
| Asymmetric Reductive Amination | Chiral Catalyst (e.g., Chiral Phosphine) | 90-98 |
| Biocatalytic Reduction | Enzyme (e.g., Ketoreductase) | >99 |
Application of Green Chemistry Principles in Process Design
The principles of green chemistry are increasingly being integrated into the design of synthetic processes to minimize environmental impact. unife.it For the synthesis of this compound, several green chemistry principles can be applied.
The use of safer, less hazardous solvents or even solvent-free reaction conditions is a key aspect. semanticscholar.orgnih.gov For example, the use of water or bio-based solvents in place of volatile organic compounds can significantly improve the environmental profile of a synthesis. Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. nih.gov Catalytic methods, as opposed to stoichiometric reagents, are preferred as they reduce waste generation. polypeptide.com The development of continuous flow processes can also offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.gov
Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. This approach offers numerous advantages over batch production, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of in-line analysis.
The synthesis of amino alcohols, a class of compounds to which this compound belongs, is well-suited for flow chemistry applications. A common synthetic route involves the aminolysis of an epoxide. In the case of this compound, this would typically involve the reaction of 2-methyl-1,2-epoxypropane with monoethanolamine.
In a continuous flow setup, the epoxide and amine can be precisely metered and mixed at a specific ratio before entering a heated reactor coil. The residence time, which is the duration the reactants spend in the reactor, can be accurately controlled by adjusting the flow rate and the reactor volume. This level of control is crucial for minimizing the formation of byproducts. For instance, the reaction of the product with another molecule of the epoxide, a common side reaction in batch processes, can be significantly suppressed.
Microreactors, with their high surface-area-to-volume ratio, are particularly effective for such reactions, allowing for rapid heating and cooling and thus precise temperature management. Studies on the aminolysis of epoxides in microreactors at elevated temperatures and pressures have demonstrated significant rate enhancements, reducing reaction times from hours to minutes mit.edu.
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Volume | Large, centralized | Small, distributed |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Often limited by stirring | Enhanced due to small diffusion distances |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small hold-up volume |
| Scalability | Requires larger vessels | Achieved by running the system for longer durations or parallelization |
Interactive Data Table: Comparison of Batch vs. Flow Processing for Amino Alcohol Synthesis
Continuous manufacturing extends the principles of flow chemistry to an entire production process, integrating multiple synthesis and purification steps into a seamless, automated workflow. For the production of this compound, a continuous process could involve the initial flow synthesis followed by in-line purification steps such as liquid-liquid extraction and distillation, eliminating the need for manual handling of intermediates.
Optimization of Reaction Parameters and Yield Enhancement in Scalable Syntheses
To achieve high yields and purity in the scalable synthesis of this compound, a systematic optimization of reaction parameters is essential. Methodologies such as Design of Experiments (DoE) are powerful tools for efficiently exploring the effects of multiple variables and their interactions.
Key parameters that influence the outcome of the aminolysis of 2-methyl-1,2-epoxypropane with monoethanolamine include:
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of degradation products. In flow systems, temperatures can be precisely controlled to maximize the rate of the desired reaction while minimizing side reactions mit.edu.
Pressure: In a closed flow system, pressure can be used to heat solvents above their atmospheric boiling points, further accelerating the reaction.
Reactant Ratio: The molar ratio of monoethanolamine to 2-methyl-1,2-epoxypropane is a critical factor. An excess of the amine is often used to minimize the formation of the di-adduct, where the product amino alcohol reacts with a second molecule of the epoxide.
Catalyst: While the aminolysis of epoxides can proceed without a catalyst, various Lewis and Brønsted acids can accelerate the reaction. The choice of catalyst and its concentration must be optimized to achieve high conversion and selectivity rroij.com. For instance, zinc(II) and iridium(III) catalysts have been shown to be effective for epoxide ring-opening reactions rroij.comemich.edu.
Solvent: The solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can participate in the reaction mechanism and facilitate proton transfer. The choice of solvent is also critical for ensuring the solubility of reactants and catalysts.
A study on a model epoxide aminolysis in a microreactor demonstrated that increasing the temperature not only accelerated the reaction but also improved selectivity for the desired product over the regioisomer and secondary aminolysis byproducts mit.edu.
Illustrative Data Table: Optimization of Epoxide Aminolysis for an Analogous Amino Alcohol
| Experiment | Temperature (°C) | Amine:Epoxide Ratio | Catalyst Loading (mol%) | Residence Time (min) | Yield (%) |
| 1 | 120 | 2:1 | 1 | 10 | 75 |
| 2 | 140 | 2:1 | 1 | 10 | 88 |
| 3 | 140 | 3:1 | 1 | 10 | 92 |
| 4 | 140 | 3:1 | 0.5 | 10 | 85 |
| 5 | 140 | 3:1 | 1 | 5 | 80 |
This table is illustrative and based on findings for analogous epoxide aminolysis reactions. The optimal conditions for the synthesis of this compound would require specific experimental determination.
By systematically varying these parameters and analyzing the results, a set of optimized conditions can be identified that provides the highest possible yield and purity of this compound in a scalable and robust manufacturing process.
Chemical Reactivity and Mechanistic Studies of 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol
Fundamental Reaction Pathways and Functional Group Interconversions
The reactivity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is characterized by the interplay of its nucleophilic secondary amine and the versatile hydroxyl groups. These functionalities can undergo a range of interconversions, leading to a diverse array of derivatives.
The two hydroxyl groups in this compound exhibit different reactivity profiles. The primary hydroxyl group is generally more accessible and reactive than the tertiary hydroxyl group.
Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is typically catalyzed by an acid or a coupling agent. The primary hydroxyl group is expected to be more readily esterified than the sterically hindered tertiary hydroxyl group.
Illustrative Reaction Conditions for Selective Esterification:
| Reactant | Reagent | Catalyst/Conditions | Predominant Product |
|---|---|---|---|
| This compound | Acetic Anhydride (1 eq.) | Pyridine, 0°C | 1-{[2-(Acetyloxy)ethyl]amino}-2-methylpropan-2-ol |
| This compound | Acetic Anhydride (excess) | Pyridine, reflux | 1-{[2-(Acetyloxy)ethyl]amino}-2-methyl-2-propanyl acetate |
Etherification: The formation of ethers can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Selective etherification of the primary hydroxyl group is expected under controlled conditions.
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The tertiary hydroxyl group is resistant to oxidation under standard conditions.
The secondary amine in this compound is a potent nucleophile and can participate in a variety of reactions.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can proceed to form a tertiary amine and may continue to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. researchgate.net
Acylation: The secondary amine readily reacts with acid chlorides or anhydrides to form amides. This reaction is often faster than the esterification of the hydroxyl groups.
Condensation: The secondary amine can undergo condensation reactions with aldehydes or ketones to form imines, which may exist in equilibrium with the corresponding enamines. These reactions are typically reversible and acid-catalyzed.
The presence of both amino and hydroxyl groups in the same molecule allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds such as morpholine (B109124) derivatives. sielc.com This type of reaction can be promoted by dehydrating agents or under specific catalytic conditions. For instance, treatment with a strong acid could protonate a hydroxyl group, converting it into a good leaving group (water), which can then be displaced by the nucleophilic nitrogen atom.
Plausible Intramolecular Cyclization Pathways:
| Reaction Conditions | Expected Heterocyclic Product | Notes |
|---|---|---|
| Strong acid (e.g., H₂SO₄), heat | 4-(2-Hydroxy-2-methylpropyl)morpholine | Cyclization involving the primary hydroxyl group. |
| Dehydrating agent (e.g., SOCl₂) | Substituted morpholine derivative | The hydroxyl groups are converted to better leaving groups. |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms and kinetics of the reactions of this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products. Due to the absence of specific studies on this compound, the following discussion is based on general principles and studies of analogous amino alcohols.
Kinetic studies would provide valuable information about the reaction rates and the factors that influence them, such as temperature, concentration, and catalysts. For the reactions of this compound, it is expected that the acylation of the secondary amine would be kinetically favored over the esterification of the hydroxyl groups under neutral or basic conditions due to the higher nucleophilicity of the amine.
Hypothetical Relative Rate Constants for Acylation vs. Esterification:
| Reaction | Relative Rate Constant (k_rel) | Conditions |
|---|---|---|
| N-Acylation with Acetic Anhydride | ~100 | Aprotic solvent, room temperature |
| O-Esterification (primary OH) with Acetic Anhydride | ~10 | Pyridine catalyst, room temperature |
| O-Esterification (tertiary OH) with Acetic Anhydride | ~1 | Forcing conditions (high temperature) |
Note: This data is illustrative and based on general reactivity principles.
The identification of reaction intermediates is key to elucidating the reaction mechanism. For the reactions of this compound, various intermediates can be postulated. For instance, in acid-catalyzed intramolecular cyclization, a protonated alcohol intermediate is expected. In condensation reactions with carbonyl compounds, a hemiaminal intermediate would be formed prior to the formation of an imine. nih.gov
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be instrumental in detecting and characterizing these transient species. nih.gov
Metal Coordination Chemistry and Ligand Design for Catalytic Applications of this compound
The unique structural characteristics of this compound, featuring both amino and multiple hydroxyl functionalities, make it an intriguing candidate for ligand design in metal coordination chemistry and catalysis. Its ability to act as a multidentate ligand allows for the formation of stable metal complexes with diverse structural features, which are foundational to their potential catalytic applications.
Formation of Metal Complexes and Their Structural Features
This compound can coordinate with a variety of metal ions through its nitrogen and oxygen donor atoms, acting as a chelating ligand. The formation of these metal complexes is typically achieved by reacting the amino alcohol with a metal salt in a suitable solvent. The resulting coordination geometry and stoichiometry of the complex are influenced by several factors, including the nature of the metal ion, the molar ratio of the ligand to the metal, and the reaction conditions.
While specific crystal structure data for complexes of this compound are not widely available in the reviewed literature, the coordination behavior can be inferred from studies on analogous amino alcohol ligands. For instance, the closely related ligand 2-[(2-hydroxyethyl)amino]ethanol forms a complex with copper(II), bis{2-[(2-hydroxyethyl)amino]ethanol-κ³O,N,O′}copper(II) terephthalate. nih.gov In this complex, the amino alcohol acts as a tridentate ligand, coordinating to the copper(II) center through the nitrogen atom of the amino group and the oxygen atoms of both hydroxyl groups. nih.gov This results in a distorted octahedral geometry around the copper ion, a common feature for Cu(II) complexes. nih.govresearchgate.net
Similarly, it is anticipated that this compound would form stable chelate rings with metal ions. The presence of a tertiary alcohol group in addition to the primary alcohol and secondary amine introduces further possibilities for coordination modes and the formation of polynuclear complexes. The steric hindrance from the methyl groups on the propanol (B110389) backbone may also influence the final structure of the metal complex.
Spectroscopic techniques such as FT-IR and UV-Vis are crucial in characterizing these complexes. The coordination of the amino and hydroxyl groups to the metal center can be observed through shifts in the characteristic vibrational frequencies in the IR spectrum. Electronic spectroscopy provides information about the d-d transitions of the metal ion, which can help in determining the coordination geometry. mdpi.com
Table 1: Expected Coordination Modes of this compound with Metal Ions
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |
| Bidentate | N, O (primary alcohol) | Cu(II), Zn(II), Ni(II) |
| Bidentate | N, O (tertiary alcohol) | Cu(II), Zn(II), Ni(II) |
| Tridentate | N, O, O | Cu(II), Co(II), Fe(III) |
This table is illustrative and based on the coordination chemistry of similar amino alcohol ligands.
Role as Chiral Ligands in Asymmetric Catalysis
Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of enantioselective transformations. acs.org When synthesized in an enantiomerically pure form, this compound can be employed as a chiral ligand to induce stereoselectivity in metal-catalyzed reactions.
A prominent application of chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols. wikipedia.orgresearchgate.net In these reactions, the chiral amino alcohol ligand coordinates to the zinc metal center, creating a chiral environment that directs the approach of the nucleophile to one of the prochiral faces of the aldehyde. The enantioselectivity of such reactions is highly dependent on the structure of the chiral ligand. rsc.org
While specific studies employing this compound in this context are not extensively documented, its structural similarity to other successful amino alcohol ligands suggests its potential. For example, β-amino alcohols derived from natural sources have been shown to be efficient catalysts for this transformation. rsc.orgmdpi.com The presence of multiple hydroxyl groups in this compound could lead to stronger and more defined coordination to the metal center, potentially enhancing enantioselectivity.
Table 2: Potential Asymmetric Catalytic Reactions Using Chiral this compound
| Reaction Type | Metal Catalyst | Product Type | Potential Enantiomeric Excess (ee) |
| Addition of Dialkylzincs to Aldehydes | Zn(II) | Chiral Secondary Alcohols | Potentially high |
| Asymmetric Henry Reaction | Cu(II) | Chiral Nitro Alcohols | Potentially moderate to high |
| Asymmetric Transfer Hydrogenation | Ru(II), Rh(III) | Chiral Alcohols | Potentially high |
This table is speculative and based on the performance of similar chiral amino alcohol ligands in the respective reactions.
Applications in Organocatalysis and Biocatalysis
The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. Amino alcohols are a well-established class of organocatalysts, particularly in asymmetric aldol (B89426) and Michael reactions. acs.orgrsc.org The primary or secondary amine moiety can form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group can participate in hydrogen bonding to activate the substrate and control the stereochemistry of the reaction. acs.orgrsc.org
Given its structure, this compound has the potential to act as an organocatalyst. The secondary amine can engage in enamine or iminium ion formation, and the two hydroxyl groups can act as hydrogen bond donors, creating a well-organized chiral environment in the transition state. This could be particularly effective in reactions such as the direct asymmetric aldol reaction between ketones and aldehydes. acs.org
In the realm of biocatalysis, enzymes are used to perform chemical transformations with high selectivity and efficiency under mild conditions. While there is no direct evidence of this compound being used as a substrate or catalyst in biocatalytic reactions, its structural motifs are relevant to certain enzymatic processes. For instance, transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov Chiral amino alcohols can be synthesized using a combination of transketolase and transaminase enzymes in a cascade reaction. researchgate.net It is conceivable that a biocatalytic route could be developed for the synthesis of enantiomerically pure this compound or its derivatives.
Furthermore, the process of reductive amination, catalyzed by enzymes such as amine dehydrogenases or imine reductases, can be employed for the synthesis of chiral amines and amino alcohols. frontiersin.orgnih.gov These biocatalytic methods offer a green and sustainable alternative to traditional chemical synthesis.
Advanced Spectroscopic and Structural Elucidation of 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and studying the conformational dynamics of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allows for unambiguous assignment of signals to each nucleus in the molecule.
In deuterated solvents like CDCl₃ or D₂O, the proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) and methyl groups. The protons of the two methyl groups on the tertiary carbon are equivalent and would appear as a singlet. The methylene groups of the hydroxyethyl (B10761427) moiety and the propanol (B110389) backbone would appear as triplets or more complex multiplets due to spin-spin coupling. The chemical shifts of protons attached to carbons bearing hydroxyl or amino groups are influenced by the electronegativity of these heteroatoms.
Conformational analysis of amino alcohols is often dominated by the study of intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the tertiary hydroxyl group and the nitrogen atom of the secondary amine (O-H···N). This interaction would restrict the rotation around the C-C and C-N bonds, leading to a preferred conformation in solution. The presence and strength of such bonds can be inferred from the chemical shift of the OH proton and through the analysis of coupling constants.
Dynamic NMR experiments at variable temperatures can provide information on the energy barriers associated with conformational changes, such as the rotation around the C-N bond or the exchange rates of the labile OH and NH protons.
Predicted ¹H and ¹³C NMR Data for this compound The following data is predictive and based on standard chemical shift values and data from analogous structures.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
| a | (CH₃)₂-C | ~1.2 | s |
| b | C-(OH)-CH₂-N | ~2.6 | s |
| c | N-CH₂-CH₂-OH | ~2.8 | t |
| d | N-CH₂-CH₂-OH | ~3.7 | t |
| e | OH, NH | Variable | br s |
| ¹³C NMR | Assignment | Predicted δ (ppm) |
| 1 | (CH₃)₂-C | ~25 |
| 2 | (CH₃)₂-C | ~56 |
| 3 | C-(OH)-CH₂-N | ~60 |
| 4 | N-CH₂-CH₂-OH | ~61 |
| 5 | N-CH₂-CH₂-OH | ~71 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For this compound (molar mass: 147.21 g/mol ), the molecular ion peak (M⁺) at m/z 147 would be expected in an electron ionization (EI) mass spectrum, although it may be weak due to the facile fragmentation of alcohols and amines. libretexts.orglibretexts.org
The fragmentation of this compound is primarily driven by cleavage alpha to the heteroatoms (oxygen and nitrogen), which leads to the formation of stable carbocations or iminium ions. libretexts.org
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines. libretexts.org Cleavage of the bond between the two ethyl-like chains can occur. Loss of a ·CH₂(OH) radical (mass 31) would result in a fragment at m/z 116.
Alpha-cleavage adjacent to the tertiary alcohol: Cleavage of a methyl group (·CH₃, mass 15) would lead to a fragment at m/z 132. More significantly, cleavage of the C-C bond of the backbone would lead to a prominent peak at m/z 58 corresponding to the [HO=C(CH₃)₂]⁺ ion.
Loss of neutral molecules: Alcohols readily undergo dehydration. libretexts.orgwhitman.edu The loss of a water molecule (H₂O, mass 18) from the molecular ion would produce a peak at m/z 129.
Isotopic labeling studies, for instance, by replacing the exchangeable protons on O and N with deuterium (B1214612) (D), would help confirm fragmentation mechanisms. The molecular ion peak would shift to a higher m/z value, and fragments containing these sites would show a corresponding mass increase.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 147 | [C₇H₁₇NO₂]⁺ | (Molecular Ion) |
| 132 | [M - CH₃]⁺ | ·CH₃ |
| 129 | [M - H₂O]⁺ | H₂O |
| 116 | [M - CH₂OH]⁺ | ·CH₂OH |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures, such as the carbamate (B1207046) of 2-amino-2-methyl-1-propanol (B13486), reveals the critical role of hydrogen bonding in dictating the crystal packing. rsc.orgresearchgate.net
In the solid state, this compound is expected to form an extensive three-dimensional network of hydrogen bonds. nih.gov The molecule contains three hydrogen bond donors (one N-H and two O-H groups) and three hydrogen bond acceptors (the nitrogen lone pair and the two oxygen lone pairs). This functionality allows for a variety of strong intermolecular connections.
The expected hydrogen bonding motifs would include:
O-H···N: Interactions between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule.
N-H···O: Interactions between the amine proton of one molecule and an oxygen atom of another.
O-H···O: Interactions between the hydroxyl groups of adjacent molecules.
These interactions would significantly influence the compound's physical properties, such as its melting point and solubility.
Expected Hydrogen Bond Interactions in the Solid State
| Donor (D) | Acceptor (A) | Type of Interaction | Typical D···A Distance (Å) |
|---|---|---|---|
| O-H | O | Intermolecular | 2.6 - 2.9 |
| O-H | N | Intermolecular | 2.7 - 3.0 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying hydrogen bonding.
The vibrational spectrum of this compound would be characterized by distinct bands corresponding to its functional groups. The O-H and N-H stretching vibrations are particularly informative. In the absence of hydrogen bonding, these would appear as sharp bands in the 3500-3700 cm⁻¹ region. However, due to the extensive intra- and intermolecular hydrogen bonding, these bands are expected to be very broad and shifted to lower frequencies (typically 3200-3500 cm⁻¹). The extent of this broadening and shifting provides a qualitative measure of the strength of the hydrogen bonds. researchgate.netarxiv.orgarxiv.org
Other key vibrational modes include:
C-H stretching: Bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.
N-H bending: A band around 1500-1600 cm⁻¹.
C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region.
C-N stretching: Bands in the 1000-1250 cm⁻¹ region.
Raman spectroscopy, being less sensitive to water and providing better resolution for skeletal vibrations, would be a valuable complementary technique for analyzing the C-C and C-N backbone vibrations.
Predicted Key IR and Raman Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H / N-H stretch (H-bonded) | -OH, -NH | 3200 - 3500 | Strong, Broad |
| C-H stretch | -CH₃, -CH₂ | 2850 - 3000 | Medium-Strong |
| N-H bend | -NH | 1500 - 1600 | Medium |
| C-O stretch | C-OH | 1000 - 1200 | Strong |
Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Assignment (if chiral derivatives are studied)
However, if a chiral derivative of this molecule were synthesized, these techniques would be essential for assigning its absolute stereochemistry. For example, a derivative could be prepared that introduces a chiral center, such as by replacing one of the methyl groups with a different alkyl group.
The absolute configuration of such a chiral amino alcohol derivative could be determined by forming a new derivative with a chiral reagent (a chiral auxiliary) that has a known chromophore. For instance, reacting the amino alcohol with an aromatic aldehyde can form a Schiff base. nsf.govnih.gov The resulting imine may exhibit a characteristic CD spectrum, known as an induced CD, from which the stereochemistry at the newly formed or existing chiral center can be inferred by comparing the experimental spectrum with theoretical calculations or established empirical rules. nsf.govnih.gov This approach is a powerful tool for the stereochemical analysis of a wide range of chiral amines and amino alcohols. nsf.govnih.gov
Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol
Quantum Mechanical Calculations for Electronic Structure and Bonding
There is a lack of specific published research applying quantum mechanical calculations to determine the detailed electronic structure and bonding of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to map electron density distribution, identify molecular orbitals (HOMO/LUMO), and quantify the nature of covalent and non-covalent interactions within the molecule.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
No specific molecular dynamics (MD) simulation studies on this compound have been identified in the scientific literature. MD simulations would be instrumental in exploring the molecule's vast conformational landscape, identifying stable conformers, and understanding how its structure and dynamics are influenced by different solvent environments, which is crucial for predicting its behavior in solution.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A computational prediction of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound, and their subsequent validation against experimental data, does not appear to have been a subject of published research. These studies are vital for confirming the molecule's structure and understanding its spectroscopic signatures.
Computational Modeling of Reaction Pathways and Transition States
Detailed computational modeling of reaction pathways and the identification of transition states involving this compound are not available in the literature. This type of investigation is key to understanding the molecule's reactivity, degradation mechanisms, and potential synthetic routes.
Structure-Activity Relationships (SAR) in Non-Biological Contexts
There is no available research focused on establishing structure-activity relationships (SAR) for this compound in non-biological contexts, such as its use as a catalyst, ligand, or chemical intermediate. SAR studies would correlate specific structural features of the molecule with its chemical activity or physical properties in various applications.
Applications in Materials Science and Industrial Chemical Processes
Role as a Monomer or Cross-linking Agent in Polymer Chemistry (e.g., Polyurethanes, Epoxies)
The molecular architecture of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, containing multiple reactive sites, makes it a suitable candidate for participation in polymerization reactions. Its two hydroxyl groups can react with isocyanate groups to form urethane (B1682113) linkages, thereby allowing it to act as a monomer, specifically a polyol or chain extender, in the synthesis of polyurethanes. americanchemistry.com Alkanolamines are frequently utilized in polyurethane formulations, often serving as catalysts or precursors to control reaction kinetics and final polymer properties. americanchemistry.comamericanchemistry.com
Furthermore, the compound's secondary amine group is capable of reacting with epoxide rings. This reaction involves the nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a β-amino alcohol. researchgate.netrroij.com When reacting with a molecule containing two or more epoxy groups, this compound can act as a cross-linking agent or hardener, creating a three-dimensional polymer network. researchgate.net This cross-linking imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final epoxy resin system. The reactions are typically efficient and can be performed under various conditions, sometimes mediated by catalysts to improve regioselectivity. rsc.org
Utilization in Carbon Dioxide Capture Technologies and Acid Gas Removal Systems
In the field of environmental technology, alkanolamines are crucial for the removal of acid gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from industrial gas streams. atamanchemicals.com this compound belongs to a class of amines known as sterically hindered amines, which are noted for their advantageous properties in CO2 capture. researchgate.netosti.gov The bulky alkyl groups surrounding the nitrogen atom create steric hindrance, which leads to the formation of chemically less stable carbamates upon reaction with CO2. researchgate.net
This instability facilitates the hydrolysis of the carbamate (B1207046) to form bicarbonate, meaning that, theoretically, one mole of the amine can capture up to one mole of CO2. This contrasts with less hindered primary amines, such as monoethanolamine (MEA), which typically bind CO2 in a 2:1 amine-to-CO2 stoichiometry through a stable carbamate mechanism. researchgate.net The primary advantages of using sterically hindered amines include a higher CO2 loading capacity and, crucially, a lower energy requirement for solvent regeneration, as less heat is needed to break the amine-CO2 bond during the desorption stage. collectionscanada.gc.camdpi.com While sterically hindered amines may exhibit slower absorption kinetics, they are often used in blended solvent formulations to optimize both absorption rate and regeneration efficiency. collectionscanada.gc.caresearchgate.net
Below is a comparative table of performance metrics for common and sterically hindered amines in CO2 capture applications.
| Amine Solvent | Type | CO2 Loading (mol CO2/mol amine) | Heat of Absorption (kJ/mol CO2) | Regeneration Energy (GJ/t CO2) |
| Monoethanolamine (MEA) | Primary | ~0.5 | -85.3 | ~4.0 |
| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | Sterically Hindered Primary | ~0.8 - 1.0 | -68.9 | ~3.0 |
| N-methyldiethanolamine (MDEA) | Tertiary | ~1.0 | -58.6 | ~2.5 |
Note: Values are approximate and can vary based on process conditions such as temperature, pressure, and solvent concentration. Data is representative of the compound classes. mdpi.commdpi.com
Application as Corrosion Inhibitors in Industrial Systems
Alkanolamines are widely employed as corrosion inhibitors to protect metallic materials, particularly carbon steel, in various industrial environments. mdpi.comdtu.dk The effectiveness of this compound as a corrosion inhibitor stems from the presence of nitrogen and oxygen atoms, which possess lone pairs of electrons. These heteroatoms allow the molecule to adsorb onto the metal surface, forming a protective film. tsijournals.comjetir.org
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium (such as acidic solutions or chloride-containing water) and impeding the electrochemical reactions of corrosion. mdpi.com Alkanolamines can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net The strength and stability of the protective film depend on factors like the inhibitor's concentration, the temperature, and the chemical composition of the corrosive environment. mdpi.com The inhibition efficiency of amine-based compounds can be quite high, often exceeding 80-90% under optimal conditions. researchgate.netavestia.com
The following table shows representative corrosion inhibition efficiencies for different amine-based inhibitors on steel.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| Methionine | Low Alloy Carbon Steel | 1M H2SO4 + 10⁻³ mol/L Cl⁻ | 1 g/L | 81.27 |
| Ammi visnaga L. Essential Oil | Carbon Steel | 1 M HCl | 3 g/L | 83.00 |
| Imidazoline Derivative (IM-HOL) | Carbon Steel | CO2-saturated brine | 50 ppm | 98.90 |
Note: Data is provided for illustrative purposes to show the performance of related nitrogen-containing organic inhibitors. mdpi.comresearchgate.netavestia.com
Function as a Building Block in the Synthesis of Complex Organic Molecules
With its secondary amine and two distinct hydroxyl groups, this compound serves as a versatile building block in organic synthesis. Molecules containing multiple functional groups are fundamental precursors for constructing more complex molecular architectures. rsc.org The secondary amine can undergo a variety of transformations, including N-alkylation, acylation, and participation in nucleophilic addition reactions.
A significant application for β-amino alcohols is the synthesis of more substituted derivatives through the ring-opening of epoxides. rroij.comrsc.org The amine group of this compound can act as the nucleophile in this reaction, leading to the formation of larger molecules with additional hydroxyl and amino functionalities. The hydroxyl groups can be protected and deprotected as needed, allowing for selective reactions at different sites within the molecule. They can also be converted into better leaving groups for substitution reactions or oxidized to form aldehydes or ketones, further expanding the synthetic possibilities.
Applications in Surfactant and Emulsifier Formulations
Alkanolamines are integral to the formulation of many surfactants and emulsifiers due to their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics. youtube.com The hydroxyl and amine groups of this compound constitute a polar, hydrophilic head, while the hydrocarbon backbone provides a nonpolar, lipophilic tail. This structure allows the molecule to accumulate at oil-water interfaces, reducing surface tension. whamine.com
A primary use of alkanolamines in this context is their reaction with long-chain fatty acids to form amine soaps or salts. atamanchemicals.comnih.gov These amine soaps are effective emulsifiers, capable of stabilizing water-in-oil or oil-in-water emulsions, which are fundamental to products in the cosmetics, personal care, and agricultural industries. researchgate.netniir.org Alkanolamines also function as pH buffers, helping to maintain the stability of formulations. nih.gov The ability of alkanolamine solutions to lower the surface tension of water is a key indicator of their surfactant properties. usn.no
The table below presents surface tension data for aqueous solutions of a representative alkanolamine, monoethanolamine (MEA), demonstrating the effect of concentration and temperature.
| Mass Fraction of MEA | Surface Tension at 303.15 K (mN/m) | Surface Tension at 323.15 K (mN/m) |
| 0.3 | 59.61 | 56.39 |
| 0.5 | 56.52 | 53.28 |
| 0.8 | 53.40 | 51.10 |
| 1.0 | 48.10 | 45.60 |
Source: Data derived from experimental measurements on aqueous MEA solutions. researchgate.net
Role in Crystallization Processes and Crystal Engineering
The role of this compound specifically in the field of crystal engineering is not extensively documented in scientific literature. However, alkanolamines can influence crystallization processes in a general sense. As bases, they can be used to control the pH of a solution, which is a critical parameter that affects the solubility of compounds and can dictate crystal nucleation and growth rates. By modifying the pH, it is possible to influence crystal size, shape (habit), and polymorphism. Furthermore, molecules with polar functional groups can interact with growing crystal faces through hydrogen bonding or electrostatic interactions, potentially acting as habit modifiers, although specific research on this compound for such purposes is limited.
Derivatives, Analogs, and Comparative Structure Reactivity Studies of 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol
Synthesis and Characterization of Structurally Modified Analogs
The synthesis of structurally modified analogs of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol allows for a systematic investigation into its structure-activity relationships. Modifications can be introduced at various positions, including the nitrogen atom, the hydroxyethyl (B10761427) group, and the tertiary alcohol moiety.
One common approach to synthesizing N-substituted analogs involves the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) with various aldehydes to form azomethine derivatives. researchgate.net For instance, the reaction with substituted benzaldehydes in a methanol-water mixture yields novel Schiff bases. Subsequent reduction of the azomethine linkage can then produce N-alkyl or N-aryl derivatives.
The characterization of these newly synthesized analogs relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups, such as the hydroxyl (-OH), amine (-NH), and any newly introduced moieties. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure, confirming the connectivity of atoms and the success of the modification. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.
For example, the synthesis of N-aryl derivatives of 2-amino-2-methyl-1-propanol has been reported, and their structures were confirmed using UV-Vis, IR, and elemental analysis. researchgate.net While specific data for derivatives of this compound is not abundant in publicly available literature, the synthetic and characterization principles remain the same.
Table 1: Spectroscopic Data for Hypothetical Analogs of this compound
| Analog | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| N-benzyl-1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol | 3400-3200 (O-H, N-H), 3030 (Ar C-H), 2960-2850 (Aliphatic C-H) | 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, Ar-CH₂), 3.6 (t, 2H, -CH₂-OH), 2.7 (t, 2H, -N-CH₂-), 2.5 (s, 2H, -CH₂-C(CH₃)₂), 1.2 (s, 6H, -C(CH₃)₂) |
| 1-{[2-(Benzoyloxy)ethyl]amino}-2-methylpropan-2-ol | 3400-3200 (O-H, N-H), 1720 (C=O), 1270 (C-O) | 8.0-7.4 (m, 5H, Ar-H), 4.4 (t, 2H, -CH₂-O(CO)Ph), 3.0 (t, 2H, -N-CH₂-), 2.6 (s, 2H, -CH₂-C(CH₃)₂), 1.2 (s, 6H, -C(CH₃)₂) |
This table is illustrative and based on general principles of organic spectroscopy.
Comparative Analysis of Reactivity and Chemical Behavior with Related Amino Alcohols
The reactivity of this compound is influenced by the interplay of its amino and hydroxyl functional groups. A comparative analysis with other amino alcohols, such as ethanolamine (B43304) and 2-amino-2-methyl-1-propanol, highlights the unique aspects of its chemical behavior.
In reactions involving the amino group, such as N-alkylation or acylation, the steric hindrance around the nitrogen atom in this compound is greater than in ethanolamine but similar to N-substituted derivatives of 2-amino-2-methyl-1-propanol. This steric bulk can influence the rate and feasibility of certain reactions.
The presence of two hydroxyl groups offers multiple sites for reactions like esterification or etherification. In condensation polymerization reactions, where the amino alcohol can act as a monomer, its difunctionality (one secondary amine and one primary alcohol) allows for the formation of polymers like polyesteramides or polyurethanes. The tertiary alcohol is generally less reactive than the primary alcohol of the hydroxyethyl group.
A study comparing the reaction mechanisms of 2-amino-2-methyl-1-propanol (AMP) and monoethanolamine (MEA) with CO₂ revealed that the sterically hindered nature of AMP favors the formation of bicarbonate, whereas MEA primarily forms carbamate (B1207046). This suggests that the steric environment around the nitrogen atom significantly dictates the reaction pathway. mdpi.com A similar trend would be expected for this compound due to the substitution on the nitrogen atom.
Impact of Steric and Electronic Modifications on Chemical Functionality
Modifying the structure of this compound through the introduction of different substituents can have a profound impact on its chemical functionality due to both steric and electronic effects.
Steric Effects: The tertiary butyl-like group adjacent to the nitrogen atom already imparts significant steric hindrance. chemicalbook.com Further increasing the bulk of the N-substituent would likely decrease the nucleophilicity of the nitrogen atom, making it less reactive in Sₙ2 reactions. chemistrysteps.com Conversely, in reactions proceeding through a carbocation intermediate (Sₙ1-type), bulky groups can stabilize the intermediate, potentially increasing the reaction rate. chemistrysteps.com The steric hindrance also plays a crucial role in directing the regioselectivity of reactions involving the two hydroxyl groups, with the primary hydroxyl group being more accessible than the tertiary one.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on an N-aryl substituent, for example, can significantly alter the basicity of the nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and less nucleophilic. Conversely, electron-donating groups increase the electron density, enhancing its basicity and nucleophilicity. These electronic modifications can fine-tune the reactivity of the amino group for specific applications, such as in catalysis or as a ligand for metal complexes.
The electronic nature of substituents can also influence the acidity of the hydroxyl groups. An electron-withdrawing group on the N-substituent would make the hydroxyl protons more acidic, potentially facilitating their deprotonation in base-catalyzed reactions.
Design and Synthesis of Amino Alcohol-Based Hybrid Molecules
The bifunctional nature of this compound makes it an excellent candidate for the design and synthesis of hybrid molecules, where two or more distinct chemical entities are covalently linked to create a new molecule with potentially enhanced or novel properties.
One major application lies in the synthesis of polymers. The amino and primary hydroxyl groups can react with difunctional molecules like diisocyanates or dicarboxylic acids to form polyurethanes and polyesteramides, respectively. chemistrysteps.comnih.gov The tertiary hydroxyl group can remain as a pendant group along the polymer chain, offering a site for further modification or for imparting specific properties like hydrophilicity or cross-linking capabilities. The synthesis of copolymers, for instance with methyl methacrylate (B99206) and 2-hydroxyethyl methacrylate, is a common strategy to tailor the properties of the final material. researchgate.netnih.gov
Another approach to hybrid molecules involves attaching this amino alcohol to other functional moieties. For example, it could be incorporated into larger molecules to introduce a hydrophilic and sterically hindered component. The synthesis of such hybrids often involves standard coupling reactions, such as amide or ester bond formation, utilizing the reactive amino and hydroxyl groups of the amino alcohol. The design of these molecules is often driven by the desire to combine the properties of the amino alcohol with those of another molecule, for example, to create new surfactants, ligands for catalysis, or building blocks for supramolecular chemistry.
Advanced Analytical Methodologies for Detection and Quantification of 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol in Non Biological Matrices
Chromatographic Techniques (GC, HPLC, LC-MS) for Purity, Process Monitoring, and Degradation Product Analysis
Chromatographic methods are the cornerstone of chemical analysis in industrial settings, offering high-resolution separation and sensitive detection. For a polar and relatively non-volatile compound like 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most suitable techniques.
High-Performance Liquid Chromatography (HPLC) would likely employ a reversed-phase column (e.g., C18) with an aqueous-organic mobile phase. Due to the lack of a strong chromophore in the molecule, direct UV detection would be challenging and likely exhibit low sensitivity. Therefore, derivatization with a UV-active or fluorescent tag would be a common strategy to enhance detection. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be utilized for the analysis of the underivatized compound.
For the determination of purity and the monitoring of the manufacturing process, a gradient elution method would be developed to separate the main compound from starting materials, intermediates, and potential by-products. The quantification would be performed using an external or internal standard method, requiring the synthesis and purification of a reference standard of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method for the identification of unknown impurities and degradation products. The combination of the separation power of LC with the high selectivity and sensitivity of mass spectrometry allows for the determination of the molecular weights of co-eluting compounds and provides structural information through fragmentation analysis (MS/MS). An electrospray ionization (ESI) source in positive ion mode would be expected to be effective for this amino alcohol.
Gas Chromatography (GC) is generally less suitable for polar and low-volatility compounds like this compound without derivatization. To make the compound amenable to GC analysis, a derivatization step to increase its volatility and thermal stability would be necessary. Common derivatizing agents for hydroxyl and amino groups include silylating agents (e.g., BSTFA) or acylating agents. Once derivatized, a GC-FID (Flame Ionization Detector) or GC-MS could be used for quantification and identification, respectively.
Table 1: Hypothetical HPLC-UV Method Parameters for Purity Analysis of this compound after Derivatization
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Derivatizing Agent | Dansyl Chloride |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Electrophoretic Methods for Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, particularly for charged or polar compounds. Given its amine functional group, this compound would be positively charged at low pH, making it a suitable candidate for Capillary Zone Electrophoresis (CZE).
In a typical CZE method, a fused silica (B1680970) capillary would be used with a background electrolyte (BGE) at a pH below the pKa of the amine group to ensure full protonation. Detection could be achieved using indirect UV detection, where a chromophore is added to the BGE, and the analyte is detected as a negative peak. Alternatively, derivatization with a charged, UV-active tag could enable direct UV detection and improve sensitivity.
CE methods are known for their high efficiency and low sample and reagent consumption, making them an attractive option for routine quality control analysis.
Table 2: Illustrative Capillary Zone Electrophoresis Parameters for this compound
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Indirect UV at 214 nm |
Spectrophotometric and Electrochemical Techniques for Quantitative Analysis in Industrial Samples
For rapid and routine quantitative analysis in industrial samples where high selectivity is not paramount, spectrophotometric and electrochemical methods can be employed.
Spectrophotometric techniques in the UV-Visible range would require a preceding chemical reaction to form a colored product, as the target compound itself does not absorb light in this region. A common approach for primary amines is the reaction with ninhydrin (B49086), which produces a deep purple color that can be measured colorimetrically. The intensity of the color, measured at a specific wavelength (e.g., 570 nm), would be proportional to the concentration of the amino alcohol. This method is simple and cost-effective but may suffer from interference from other primary amines present in the sample.
Electrochemical techniques , such as amperometry or voltammetry, could also be developed for the quantification of this compound. The electro-oxidation of the amino group or the hydroxyl groups at a suitable electrode (e.g., glassy carbon or a chemically modified electrode) could generate a current signal that is proportional to the analyte's concentration. These methods can be highly sensitive and are often amenable to automation and online process monitoring. However, the development of a robust and selective electrochemical sensor would require significant research to overcome potential interferences from other electroactive species in the industrial sample matrix.
Table 3: Potential Spectrophotometric Assay Principle
| Step | Description |
| 1. Sample Preparation | Dilution of the industrial sample in a suitable buffer. |
| 2. Color Development | Addition of ninhydrin reagent and heating for a specified time. |
| 3. Measurement | Measurement of the absorbance at 570 nm using a spectrophotometer. |
| 4. Quantification | Calculation of concentration based on a calibration curve prepared with known standards. |
Environmental Chemistry and Degradation Pathways of 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol
Biodegradation Studies in Various Environmental Compartments
Biodegradation is anticipated to be the primary mechanism for the removal of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol from soil and aquatic environments. Alkanolamines are generally known to be susceptible to microbial degradation, although the rate can be influenced by several factors including the specific structure of the compound, microbial adaptation, concentration, and environmental conditions. nih.govnih.gov
Monoethanolamine (MEA): MEA has been shown to be readily biodegradable in soil and water. cdnsciencepub.comcdnsciencepub.com In soil, MEA can be completely degraded under both aerobic and anaerobic conditions. cdnsciencepub.comcdnsciencepub.comemerald.com However, at very high concentrations, MEA can be inhibitory to microbial activity, leading to slower degradation rates. nih.gov Temperature also plays a significant role, with lower temperatures reducing the rate of biodegradation. cdnsciencepub.comemerald.com
Diethanolamine (DEA): DEA is also considered readily biodegradable. santos.com Studies using acclimatized sewage microorganisms have shown significant oxidation of DEA. nih.govtdl.org However, its degradation can be slower than primary alkanolamines, potentially requiring a period of acclimatization for the microbial populations. unito.itresearchgate.net
2-Amino-2-methyl-1-propanol (B13486) (AMP): This sterically hindered primary amino alcohol is also known to be biodegradable. unit.no
The tertiary amine structure of this compound might result in a slower biodegradation rate compared to primary or secondary amines due to increased steric hindrance. However, it is still expected to be ultimately biodegradable by adapted microbial communities in various environmental compartments. nih.gov
| Compound | Environmental Compartment | Finding | Reference |
|---|---|---|---|
| Monoethanolamine (MEA) | Soil | Readily biodegradable under aerobic and anaerobic conditions. Half-life can be less than 3 days in uncontaminated soils but longer (8-60 days) in highly contaminated soils. | nih.govcdnsciencepub.com |
| Diethanolamine (DEA) | Aquatic (Wastewater) | Readily biodegradable, with 93% degradation observed in 28 days in an OECD 301F test. | santos.com |
| Isopropanolamine (IPA) | Soil | Rapid degradation (>99% in <3 days) in uncontaminated site soils. | nih.gov |
Identification and Characterization of Transformation Products
The transformation of this compound in the environment would lead to the formation of various intermediate products before eventual mineralization to carbon dioxide, water, and inorganic nitrogen. The specific transformation products would depend on the degradation pathway (abiotic vs. biotic) and the environmental conditions.
Based on studies of other alkanolamines, the following transformation pathways and products can be anticipated:
Biodegradation: The microbial degradation of alkanolamines typically involves the oxidation of the alcohol group and deamination or dealkylation of the amino group. For MEA, biodegradation leads to the formation of ammonia (B1221849) and acetaldehyde, which is further oxidized to acetate. emerald.comresearchgate.net The ammonia can then be nitrified to nitrite (B80452) and nitrate (B79036) under aerobic conditions. nih.govcdnsciencepub.com For a tertiary amine like this compound, initial steps would likely involve N-dealkylation to form a secondary amine, followed by further degradation.
Atmospheric Degradation: The reaction of this compound with hydroxyl radicals in the atmosphere is expected to produce a variety of oxygenated products. For the related compound AMP, major gas-phase products include 2-amino-2-methylpropanal (B8471781) and minor products such as propan-2-imine and acetamide. nih.gov It is also possible that nitrogen-containing products like nitrosamines and nitramines could be formed, although these are generally considered minor products. nih.govieaghg.org
| Parent Compound | Degradation Pathway | Identified/Expected Transformation Products | Reference |
|---|---|---|---|
| Monoethanolamine (MEA) | Biodegradation | Ammonia, Acetaldehyde, Acetate, Nitrite, Nitrate | nih.govresearchgate.net |
| 2-Amino-2-methyl-1-propanol (AMP) | Atmospheric Oxidation (OH radicals) | 2-Amino-2-methylpropanal, Propan-2-imine, 2-Iminopropanol, Acetamide, Formaldehyde | nih.gov |
| 2-Amino-2-methyl-1-propanol (AMP) | Oxidative Degradation (Industrial Conditions) | Acetone, 2,4-Lutidine, 4,4-dimethyl-2-oxazolidinone, Formate | usn.no |
Environmental Fate Modeling and Persistence Assessment
Predicting the environmental distribution and persistence of this compound using environmental fate models presents challenges due to its high polarity and water solubility. nih.gov
Environmental Fate Modeling: Standard multimedia fate models often rely on parameters like the octanol-water partition coefficient (Kow) to predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment). acs.orgnih.gov For polar compounds like alkanolamines, which have low Kow values, these models generally predict a primary distribution to the aqueous compartment. nih.gov However, these models may not fully capture the behavior of polar and ionizable compounds, and more sophisticated models like polyparametric linear free energy relationships (PP-LFER) may be necessary for more accurate predictions. acs.orgnih.govrsc.org
Persistence Assessment: Based on the available data for other alkanolamines, this compound is not expected to be persistent in the environment. nih.gov Its susceptibility to biodegradation in water and soil, along with its expected rapid degradation in the atmosphere via reaction with hydroxyl radicals, suggests that it will be removed from the environment relatively quickly. nih.govnih.gov The half-lives for biodegradation of similar alkanolamines are typically in the range of days to weeks. nih.gov While high concentrations in soil could lead to some persistence due to strong binding and potential inhibition of microbial activity, this is likely to be a localized phenomenon. nih.gov It is also not expected to bioaccumulate in organisms due to its low lipophilicity and high water solubility. nih.govsantos.com
Future Research Directions and Emerging Trends for 1 2 Hydroxyethyl Amino 2 Methylpropan 2 Ol
Integration with Advanced Manufacturing and Process Intensification
The synthesis of specialty chemicals like 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is poised to benefit significantly from the adoption of advanced manufacturing technologies and process intensification (PI). mdpi.comresearchgate.net These approaches aim to develop smaller, safer, and more energy-efficient processes. aiche.org
Future research will likely focus on the transition from traditional batch reactors to continuous flow manufacturing using microreactors or millireactors. mit.edukrishisanskriti.orgwikipedia.orgcosmic-etn.eu This shift offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. google.comresearchgate.netmdpi.com For the synthesis of this compound, which typically involves the reaction of an epoxide with an amine, flow chemistry can offer significant improvements in yield and purity by minimizing side reactions. google.comrsc.org
A key area of investigation will be the development of integrated and modular production systems. These "plant-on-a-chip" concepts could enable on-demand synthesis of this compound and its derivatives, reducing the need for large-scale storage and transportation.
Table 1: Comparison of Traditional vs. Advanced Manufacturing for this compound Synthesis
| Feature | Traditional Batch Processing | Advanced Flow Chemistry |
| Reactor Type | Large stirred-tank reactor | Microreactor or Millireactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio |
| Mass Transfer | Moderate, dependent on stirring | High, short diffusion distances |
| Reaction Time | Hours to days | Seconds to minutes |
| Process Control | Manual or semi-automated | Fully automated, precise control |
| Safety | Higher risk with large volumes | Inherently safer due to small volumes |
| Scalability | Difficult, requires redesign | Easier, "scaling-out" by numbering up |
| Footprint | Large | Compact |
Exploration of Novel Catalytic and Material Science Applications
The molecular structure of this compound, with its nitrogen and oxygen donor atoms, makes it a promising candidate for applications in catalysis and material science.
As a bidentate ligand, it can coordinate with various transition metals to form stable chelate complexes. mdpi.commdpi.com Future research could explore the catalytic activity of these metal complexes in a range of organic transformations, such as asymmetric synthesis, oxidation, and reduction reactions. The chiral center in the molecule could be exploited to develop catalysts for enantioselective processes, which are of high value in the pharmaceutical industry. acs.org
In material science, this compound can serve as a versatile building block for the synthesis of novel polymers. mdpi.comklinger-lab.deeurekalert.org Its two hydroxyl groups and secondary amine can react with various monomers to create polyesters, polyurethanes, and polyamides with tailored properties. rsc.orgdur.ac.ukmonash.eduglobethesis.comresearchgate.netmdpi.com An emerging area of interest is the development of biodegradable and self-healing polymers. mdpi.commdpi.com The incorporation of this compound into polymer backbones could introduce hydrolyzable linkages and hydrogen bonding sites, contributing to both biodegradability and self-healing capabilities.
Table 2: Potential Applications in Catalysis and Material Science
| Field | Potential Application | Research Focus |
| Catalysis | Asymmetric Synthesis | Development of chiral metal complexes for enantioselective reactions. |
| Oxidation/Reduction Reactions | Synthesis of transition metal catalysts for industrial chemical processes. | |
| Material Science | Biodegradable Polymers | Incorporation into polyester (B1180765) or polyurethane backbones to enhance degradation. dur.ac.ukmonash.eduglobethesis.comresearchgate.net |
| Self-Healing Materials | Use as a cross-linking agent to introduce reversible hydrogen bonds. mdpi.commdpi.com | |
| Functional Coatings | Modification of surfaces to improve hydrophilicity and biocompatibility. |
Development of Sustainable Production and Utilization Cycles
In line with the principles of green chemistry, future research will undoubtedly focus on developing sustainable production routes for this compound. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic methods. frontiersin.orgacs.orgacs.org
Biocatalysis, using either isolated enzymes or whole-cell systems, presents a promising avenue for the stereoselective synthesis of this amino alcohol. nih.govrsc.orgnih.gov Engineered enzymes, such as amine dehydrogenases, could potentially be used for the asymmetric amination of a corresponding hydroxy ketone precursor, offering high enantiopurity under mild reaction conditions. frontiersin.orgnih.gov
Furthermore, a holistic approach to sustainability involves considering the entire life cycle of the chemical. chimia.chfrontiersin.orgaalto.fiethz.ch This includes developing applications that contribute to a circular economy. For instance, research into using this compound in carbon capture and utilization (CCU) technologies is a plausible direction. Alkanolamines are known to reversibly absorb CO2, and the specific structure of this compound might offer advantages in terms of absorption capacity, regeneration energy, and stability. nih.govmdpi.commdpi.comnih.gov
Table 3: Green Chemistry Metrics for a Hypothetical Biocatalytic vs. Conventional Synthesis
| Metric | Conventional Synthesis | Biocatalytic Synthesis |
| Atom Economy | Moderate | High |
| Solvent Use | Organic Solvents | Aqueous Media |
| Energy Input | High Temperature/Pressure | Ambient Temperature/Pressure |
| Catalyst | Heavy Metals | Enzymes (Biodegradable) |
| Byproducts | Potentially Hazardous | Minimal, often water |
Interdisciplinary Research with Other Fields of Chemical Sciences
The future of chemical research lies in interdisciplinary collaboration. For this compound, significant advancements can be expected from its study at the interface of organic synthesis, computational chemistry, and analytical sciences.
Computational chemistry, through methods like Density Functional Theory (DFT), can be employed to predict the properties and reactivity of this compound and its derivatives. researchgate.netresearchgate.netacs.org This can guide experimental work by identifying promising catalytic structures, predicting polymer properties, and elucidating reaction mechanisms. For example, computational screening could accelerate the discovery of effective metal complexes for specific catalytic applications.
Advanced analytical techniques will be crucial for characterizing the complex structures and materials derived from this compound. Techniques such as in-situ spectroscopy and high-resolution mass spectrometry can provide real-time monitoring of polymerization reactions or catalytic cycles, offering deeper insights into the underlying chemical processes.
The integration of these disciplines will enable a more rational design of molecules and materials based on this compound, unlocking its full potential in a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
